molecular formula C14H17N3O2 B3019809 N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide CAS No. 2416228-98-1

N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide

Cat. No.: B3019809
CAS No.: 2416228-98-1
M. Wt: 259.309
InChI Key: RKICBNHKVOIBAA-UHFFFAOYSA-N
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Description

N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide is a synthetic organic compound with the molecular formula C14H17N3O2 It is characterized by the presence of a pyrazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide typically involves the reaction of 2-methylpyrazole with a suitable phenylmethoxyacetyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide: Characterized by its unique combination of a pyrazole ring, phenyl group, and acetamide moiety.

    N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]propionamide: Contains a propionamide group, offering different chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-15-13(18)10-19-14(11-6-4-3-5-7-11)12-8-9-16-17(12)2/h3-9,14H,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKICBNHKVOIBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC(C1=CC=CC=C1)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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